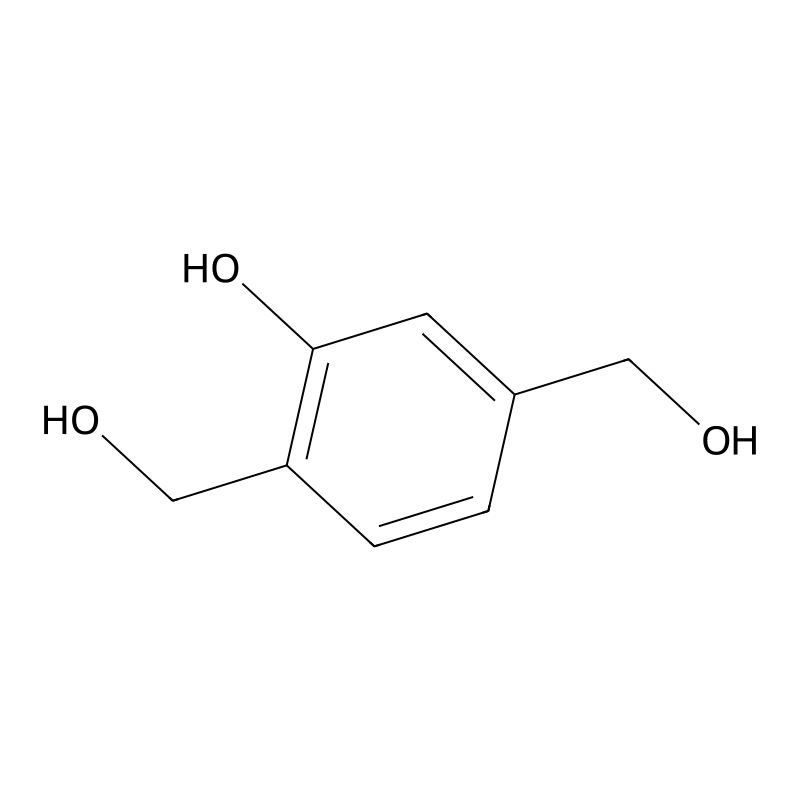

(2-Hydroxy-1,4-phenylene)dimethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-Hydroxy-1,4-phenylene)dimethanol is an organic compound characterized by its two hydroxymethyl groups attached to a 1,4-phenylene backbone. Its molecular formula is , and it has a molecular weight of approximately 174.16 g/mol. This compound appears as a white crystalline solid and is known for its potential applications in various fields, including materials science and pharmaceuticals.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

- Ether Formation: Reaction with alkyl halides can yield ethers.

- Oxidation: The hydroxyl groups may be oxidized to carbonyl groups under certain conditions.

- Acid-Base Reactions: As a phenolic compound, it can act as a weak acid in reactions with strong bases.

These reactions are influenced by the presence of the hydroxyl groups, which impart unique reactivity compared to other alcohols and phenols .

Several synthesis methods for (2-Hydroxy-1,4-phenylene)dimethanol have been reported:

- Reduction of Hydroxybenzaldehydes: Starting from 2-hydroxybenzaldehyde, reduction processes using reducing agents such as lithium aluminum hydride can yield the desired dimethanol.

- Condensation Reactions: It can also be synthesized through condensation reactions involving appropriate aldehydes and alcohols under acidic or basic conditions.

- Multi-step Synthesis: Advanced synthetic routes may involve multiple steps, including protection-deprotection strategies to ensure selective functionalization of the phenolic hydroxyl groups .

(2-Hydroxy-1,4-phenylene)dimethanol has potential applications in various fields:

- Polymer Chemistry: It can be utilized in the production of polyethers and polycarbonates due to its diol functionality.

- Pharmaceuticals: The compound may serve as a building block for drug synthesis.

- Coatings and Adhesives: Its chemical properties make it suitable for use in coatings that require enhanced durability and resistance to environmental factors.

The versatility of this compound allows it to be integrated into diverse formulations across industries .

Interaction studies involving (2-Hydroxy-1,4-phenylene)dimethanol have primarily focused on its reactivity with other chemical agents. These studies indicate that it can participate in complexation reactions with metals and other organic molecules. Understanding these interactions is crucial for optimizing its use in applications such as catalysis and material development .

Several compounds share structural similarities with (2-Hydroxy-1,4-phenylene)dimethanol. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Hydroxybenzyl alcohol | C7H8O2 | Single hydroxymethyl group |

| 1,4-Benzenedimethanol | C8H10O2 | Two hydroxymethyl groups |

| 5-Hydroxy-1,3-phenylenedimethanol | C8H10O3 | Contains additional hydroxyl group |

| 2-Hydroxy-1-naphthalenemethanol | C11H10O3 | Naphthalene-based structure |

Uniqueness

(2-Hydroxy-1,4-phenylene)dimethanol is unique due to its specific arrangement of hydroxymethyl groups on the phenylene ring, which imparts distinct chemical reactivity compared to other diols. Its capacity for diverse functionalization makes it particularly valuable in synthetic chemistry and materials science .